(3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile
Overview
Description
(3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile is a chemical compound that has attracted considerable attention from the scientific community due to its potential applications in various fields. This compound is a chiral building block that can be used to synthesize a wide range of biologically active molecules.
Mechanism of Action
The mechanism of action of (3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile is not well understood. However, it is believed that this compound interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile has been shown to have various biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile is its versatility as a chiral building block. It can be used to synthesize a wide range of biologically active molecules, making it a valuable tool for medicinal chemistry and drug discovery. However, the synthesis of this compound can be challenging and time-consuming, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of (3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile. One direction is the development of more efficient and selective methods for the synthesis of this compound. Another direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs for various diseases. Additionally, the use of (3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile as a chiral dopant in liquid crystals could lead to the development of new materials with unique optical properties.
Scientific Research Applications
(3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is a versatile chiral building block that can be used to synthesize a wide range of biologically active molecules such as anticancer agents, antiviral agents, and antibiotics. It has also been used as a ligand in asymmetric catalysis and as a chiral dopant in liquid crystals.
properties
IUPAC Name |
(3S)-3-(1-methylindol-3-yl)butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10(7-8-14)12-9-15(2)13-6-4-3-5-11(12)13/h3-6,9-10H,7H2,1-2H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGJENJOKQETPV-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)C1=CN(C2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC#N)C1=CN(C2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584389 | |
Record name | (3S)-3-(1-Methyl-1H-indol-3-yl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
429689-24-7 | |
Record name | (3S)-3-(1-Methyl-1H-indol-3-yl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 429689-24-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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